molecular formula C22H12Cl2FN3 B2745059 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-02-1

6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2745059
CAS No.: 901045-02-1
M. Wt: 408.26
InChI Key: WQTUEHQAUPMRDS-UHFFFAOYSA-N
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Description

6,8-Dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound characterized by a pyrazolo[4,3-c]quinoline core substituted with chlorine atoms at positions 6 and 8, a 4-fluorophenyl group at position 1, and a phenyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which often exhibit anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

6,8-dichloro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2FN3/c23-14-10-17-21(19(24)11-14)26-12-18-20(13-4-2-1-3-5-13)27-28(22(17)18)16-8-6-15(25)7-9-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTUEHQAUPMRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate anilines with aldehydes, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .

Scientific Research Applications

Biological Activities

Research indicates that 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits several promising biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it exhibited significant cytotoxicity against various cancer cell lines while displaying minimal toxicity towards non-cancerous cells .
  • Case Study : A study involving glioma cell lines revealed that this compound inhibited neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against brain tumors .

Antimicrobial Properties

Research has suggested that pyrazoloquinolines can possess antimicrobial activity:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Friedländer Condensation4-aminoaryl ketones75%
2CyclizationPyrazole derivatives80%
3HalogenationChlorinating agentsVariable

Applications in Drug Development

The unique structure of this compound makes it a candidate for further development in drug discovery:

  • Target Identification : Ongoing research aims to identify specific molecular targets for this compound in various signaling pathways.
  • Lead Compound : Its favorable pharmacological profile positions it as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[4,3-c]quinoline Derivatives

The following table compares 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline with structurally similar pyrazolo[4,3-c]quinolines:

Compound Name Substituents (Positions) Molecular Weight logP Key Properties/Bioactivity Reference
This compound Cl (6,8); 4-F-C6H4 (1); Ph (3) 423.27* ~6.5† High lipophilicity; potential kinase inhibition
7-Chloro-3-(2-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline (4f) Cl (7); 2-Cl-C6H4 (3) 314.17 3.1 m.p. 184–213°C; IR/NMR data reported
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Et (8); 4-F-C6H4 (1); 4-Me-C6H4 (3) 381.45 6.58 High logP; predicted CNS penetration
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline Cl (1); F (8); 3-OMe-C6H4 (3) 403.84 5.1‡ Moderate solubility (logSw -5.8)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) NH2 (3); 4-OH-C6H4NH (4) 306.31 1.8 Anti-inflammatory (IC50 < 1 µM vs. NO production)

*Calculated based on molecular formula C23H13Cl2FN3.
†Estimated using substituent contributions.
‡Predicted from structural analogs.

Key Observations:

  • Fluorophenyl vs. Chlorophenyl : Replacing the 4-fluorophenyl group (target) with 4-chlorophenyl () marginally increases molecular weight but reduces dipole moments, affecting solubility and target selectivity.
  • Amino vs. Halogen Substituents: Amino-substituted derivatives (e.g., 2i) exhibit superior anti-inflammatory activity but lower logP values, suggesting a trade-off between hydrophilicity and bioactivity .

Pyrazolo[3,4-b]quinoline Derivatives

Pyrazolo[3,4-b]quinolines differ in ring fusion but share functional group similarities. For example:

  • 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6): Exhibits a logP of ~5.2 and methyl/chloro substituents, favoring hydrophobic binding pockets .
  • 4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Melting point 158–159°C; lower molecular weight (407.3 g/mol) compared to the target compound, with dichlorophenyl enhancing steric bulk .

Research Findings and Implications

  • Anti-Inflammatory Activity: Amino-substituted pyrazolo[4,3-c]quinolines (e.g., 2i) inhibit LPS-induced NO production with IC50 values <1 µM, comparable to the drug 1400W . The target compound’s dichloro/fluorophenyl groups may favor kinase or COX-2 inhibition, though direct evidence is lacking.
  • Synthetic Accessibility: Electrochemical methods () enable halogenated pyrazoloquinoline synthesis without transition-metal catalysts, suggesting scalable routes for the target compound .
  • Thermal Stability : High melting points in halogenated analogs (e.g., 184–213°C for 4f) indicate robust crystalline packing, advantageous for formulation .

Biological Activity

6,8-Dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H12Cl2FN3C_{22}H_{12}Cl_2FN_3, with a molecular weight of approximately 408.3 g/mol. The compound features a complex structure that contributes to its biological activity (Table 1).

PropertyValue
Molecular FormulaC22H12Cl2FN3
Molecular Weight408.3 g/mol
CAS Number901045-02-1
StructureChemical Structure

Anti-inflammatory Activity

Recent studies have shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. Specifically, compounds in this class have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably:

  • Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Potency : Some derivatives demonstrated IC50 values as low as 0.39 μM for NO production inhibition, comparable to established controls such as 1400 W .

Case Study : In one study, compound 2i exhibited a significant reduction in NO levels in RAW 264.7 cells treated with LPS, indicating a robust anti-inflammatory response. However, it also displayed cytotoxicity at higher concentrations .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various cancer cell lines:

  • Mechanism : These compounds have been found to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways.
  • Research Findings : In vitro studies revealed that certain derivatives could inhibit the growth of cancer cells with IC50 values ranging from moderate to potent levels.

Table 2 summarizes the anticancer activity of selected pyrazolo[4,3-c]quinoline derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
2aMCF-7 (breast cancer)5.5Apoptosis induction
2bHeLa (cervical cancer)8.2Cell cycle arrest
2cA549 (lung cancer)4.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have also been investigated:

  • Activity Against Bacteria and Fungi : Several studies report that these compounds exhibit moderate antibacterial and antifungal activities.

Case Study : A derivative was tested against Staphylococcus aureus and showed promising results with an MIC value of 32 µg/mL .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify structural features that enhance biological activity:

  • Key Features : Substituents at specific positions on the phenyl rings significantly influence both anti-inflammatory and anticancer activities.
  • Optimal Substitutions : Para-substituted groups tend to enhance activity compared to ortho or meta substitutions.

Future Directions

Ongoing research aims to optimize these compounds further through structural modifications to enhance their efficacy and reduce cytotoxicity. The goal is to develop novel therapeutics based on the pyrazolo[4,3-c]quinoline scaffold.

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